3-(BENZYLSULFANYL)-2-(4-CHLOROBENZENESULFONAMIDO)PROPANOIC ACID
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Overview
Description
3-(BENZYLSULFANYL)-2-(4-CHLOROBENZENESULFONAMIDO)PROPANOIC ACID: is an organic compound with the molecular formula C₁₆H₁₆ClNO₄S₂ It is a derivative of L-cysteine, an amino acid, and features a benzyl group and a 4-chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLSULFANYL)-2-(4-CHLOROBENZENESULFONAMIDO)PROPANOIC ACID typically involves the reaction of L-cysteine with benzyl chloride and 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(BENZYLSULFANYL)-2-(4-CHLOROBENZENESULFONAMIDO)PROPANOIC ACID can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Substitution: The benzyl and 4-chlorophenylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives with reduced sulfur content.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(BENZYLSULFANYL)-2-(4-CHLOROBENZENESULFONAMIDO)PROPANOIC ACID is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the interactions of sulfonyl-containing compounds with biological molecules. It is also used in the development of enzyme inhibitors and as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-2-(4-CHLOROBENZENESULFONAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzyl and 4-chlorophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
S-benzyl-L-cysteine: Lacks the 4-chlorophenylsulfonyl group, making it less potent in certain applications.
N-[(4-chlorophenyl)sulfonyl]-L-cysteine: Lacks the benzyl group, affecting its binding properties and reactivity.
S-benzyl-N-[(4-methylphenyl)sulfonyl]-L-cysteine: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
Uniqueness: 3-(BENZYLSULFANYL)-2-(4-CHLOROBENZENESULFONAMIDO)PROPANOIC ACID is unique due to the presence of both the benzyl and 4-chlorophenylsulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[(4-chlorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S2/c17-13-6-8-14(9-7-13)24(21,22)18-15(16(19)20)11-23-10-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIPZBGGOSGQD-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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